Ethyl 5-[(3-chloro-2-methylphenyl)carbamoyl]-4-methyl-2-{[(4-methylphenyl)carbonyl]amino}thiophene-3-carboxylate
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Overview
Description
ETHYL 5-[(3-CHLORO-2-METHYLPHENYL)CARBAMOYL]-4-METHYL-2-(4-METHYLBENZAMIDO)THIOPHENE-3-CARBOXYLATE is a complex organic compound that belongs to the class of thiophene derivatives. Thiophene derivatives are known for their diverse biological activities and applications in various fields such as medicinal chemistry, material science, and industrial chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ETHYL 5-[(3-CHLORO-2-METHYLPHENYL)CARBAMOYL]-4-METHYL-2-(4-METHYLBENZAMIDO)THIOPHENE-3-CARBOXYLATE typically involves multi-step organic reactions. One common synthetic route includes the condensation of appropriate starting materials under controlled conditions. For instance, the reaction between 3-chloro-2-methylphenyl isocyanate and 4-methylbenzoyl chloride in the presence of a base can yield the desired thiophene derivative .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of automated reactors and continuous flow systems to maintain consistent reaction parameters .
Chemical Reactions Analysis
Types of Reactions
ETHYL 5-[(3-CHLORO-2-METHYLPHENYL)CARBAMOYL]-4-METHYL-2-(4-METHYLBENZAMIDO)THIOPHENE-3-CARBOXYLATE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the reaction conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like thionyl chloride for electrophilic substitution.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols .
Scientific Research Applications
ETHYL 5-[(3-CHLORO-2-METHYLPHENYL)CARBAMOYL]-4-METHYL-2-(4-METHYLBENZAMIDO)THIOPHENE-3-CARBOXYLATE has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications in treating various diseases.
Industry: Utilized in the development of advanced materials and as a precursor in the synthesis of other industrial chemicals
Mechanism of Action
The mechanism of action of ETHYL 5-[(3-CHLORO-2-METHYLPHENYL)CARBAMOYL]-4-METHYL-2-(4-METHYLBENZAMIDO)THIOPHENE-3-CARBOXYLATE involves its interaction with specific molecular targets and pathways. The compound may bind to certain enzymes or receptors, modulating their activity and leading to the desired biological effects. The exact molecular targets and pathways can vary depending on the specific application and biological context .
Comparison with Similar Compounds
Similar Compounds
ETHYL 5-[(2-CHLOROBENZOYL)AMINO]-3-METHYLBENZO[B]THIOPHENE-2-CARBOXYLATE: Another thiophene derivative with similar structural features.
ETHYL 5-[(3-CHLORO-2-METHYLPHENYL)CARBAMOYL]-2-{[(4-CHLOROPHENYL)CARBONYL]AMINO}-4-METHYLTHIOPHENE-3-CARBOXYLATE: A closely related compound with slight variations in the substituents.
Uniqueness
ETHYL 5-[(3-CHLORO-2-METHYLPHENYL)CARBAMOYL]-4-METHYL-2-(4-METHYLBENZAMIDO)THIOPHENE-3-CARBOXYLATE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C24H23ClN2O4S |
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Molecular Weight |
471.0 g/mol |
IUPAC Name |
ethyl 5-[(3-chloro-2-methylphenyl)carbamoyl]-4-methyl-2-[(4-methylbenzoyl)amino]thiophene-3-carboxylate |
InChI |
InChI=1S/C24H23ClN2O4S/c1-5-31-24(30)19-15(4)20(22(29)26-18-8-6-7-17(25)14(18)3)32-23(19)27-21(28)16-11-9-13(2)10-12-16/h6-12H,5H2,1-4H3,(H,26,29)(H,27,28) |
InChI Key |
OGSXRJSVHCNEDR-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(SC(=C1C)C(=O)NC2=C(C(=CC=C2)Cl)C)NC(=O)C3=CC=C(C=C3)C |
Origin of Product |
United States |
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